molecular formula C9H6Cl2F2O2 B13301982 3-(2,4-Dichlorophenyl)-2,2-difluoropropanoic acid

3-(2,4-Dichlorophenyl)-2,2-difluoropropanoic acid

Cat. No.: B13301982
M. Wt: 255.04 g/mol
InChI Key: CNHGQPYYFNHSKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-Dichlorophenyl)-2,2-difluoropropanoic acid is an organic compound characterized by the presence of dichlorophenyl and difluoropropanoic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-2,2-difluoropropanoic acid typically involves the reaction of 2,4-dichlorophenyl compounds with difluoropropanoic acid derivatives. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which improve reaction efficiency and yield. These systems allow for precise control of reaction temperature and residence time, leading to higher yields compared to traditional batch reactors .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-2,2-difluoropropanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of halogenated derivatives .

Scientific Research Applications

3-(2,4-Dichlorophenyl)-2,2-difluoropropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-2,2-difluoropropanoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Dichlorophenyl)-2,2-difluoropropanoic acid is unique due to the presence of both dichlorophenyl and difluoropropanoic acid groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H6Cl2F2O2

Molecular Weight

255.04 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-2,2-difluoropropanoic acid

InChI

InChI=1S/C9H6Cl2F2O2/c10-6-2-1-5(7(11)3-6)4-9(12,13)8(14)15/h1-3H,4H2,(H,14,15)

InChI Key

CNHGQPYYFNHSKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CC(C(=O)O)(F)F

Origin of Product

United States

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